4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride
CAS No.: 1332529-26-6
Cat. No.: VC2683898
Molecular Formula: C17H25ClN2O3
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332529-26-6 |
|---|---|
| Molecular Formula | C17H25ClN2O3 |
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | morpholin-4-yl-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C17H24N2O3.ClH/c20-17(19-8-10-21-11-9-19)15-3-5-16(6-4-15)22-13-14-2-1-7-18-12-14;/h3-6,14,18H,1-2,7-13H2;1H |
| Standard InChI Key | JWBSNEJVVBLOEB-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl |
| Canonical SMILES | C1CC(CNC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl |
Introduction
Physical and Chemical Properties
Basic Physical Properties
4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride has a molecular weight of approximately 340.85 g/mol, calculated based on its molecular formula C17H25ClN2O3. The free base form has a molecular weight of 304.4 g/mol. This white to off-white crystalline solid is typically characterized by its solubility properties, with the hydrochloride salt form exhibiting enhanced water solubility compared to its free base counterpart, making it more suitable for various pharmaceutical applications and biological testing.
Structural Identifiers
The compound can be represented through various structural identifiers that are essential for database searches and chemical information retrieval. The Standard InChI for the compound is InChI=1S/C17H24N2O3/c20-17(19-8-10-21-11-9-19)15-3-5-16(6-4-15)22-13-14-2-1-7-18-12-14, and its corresponding InChIKey is XZJZPIOJEWKYNF-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound is C1CC(CNC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3, which provides a linear string representation of its molecular structure.
Chemical Reactivity
The reactivity of 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride is influenced by several functional groups present in its structure. The tertiary amine of the piperidine ring serves as a basic center and can participate in acid-base reactions. The morpholine ring, containing both an oxygen and a nitrogen atom, contributes to the compound's hydrogen bonding capabilities. The ether linkage and the carbonyl group in the benzoyl moiety further influence its chemical behavior and potential interactions with biological targets.
Synthesis and Preparation
Purification Methods
Purification of 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride likely involves techniques common to organic synthesis, including recrystallization, column chromatography, and potentially preparative HPLC for final purification steps. The quality and purity of the compound can be assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. These techniques help confirm the structural integrity and purity of the final product.
Synthetic Challenges
The synthesis of compounds like 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride presents several challenges. One primary challenge is achieving regioselectivity during the attachment of the methoxy group at the specific 3-position of the piperidine ring. Additionally, the formation of the amide bond between the morpholine ring and the benzoyl group requires conditions that promote selective amidation while preventing side reactions. These synthetic challenges necessitate careful optimization of reaction parameters and potentially the use of protecting groups to control reactivity at different stages of the synthesis.
Research Findings and Future Directions
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into potential properties of 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride. The closely related compound 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride has been described as having potential interactions with specific biological targets such as receptors or enzymes involved in neurotransmission. Another related compound, 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride, shares the same benzoyl-piperidine backbone but with a different terminal group . These structural similarities suggest that our target compound may share some biological properties with these better-characterized analogs.
Future Research Opportunities
Future research on 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride could focus on several promising areas. Synthesis optimization could improve yield and purity, making the compound more accessible for research purposes. Comprehensive biological evaluation, including receptor binding studies, enzyme inhibition assays, and cellular assays, would elucidate its mechanism of action and potential therapeutic applications. Structure-activity relationship studies involving systematic modifications of the basic scaffold could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Additionally, computational modeling could predict interactions with potential biological targets, guiding experimental design and accelerating the discovery of novel applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume